molecular formula C14H19ClN2O B4430510 3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide

3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B4430510
M. Wt: 266.76 g/mol
InChI Key: KADYKPZFCWZMDB-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are being investigated as potential targets for the treatment of various diseases.

Mechanism of Action

3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide works by blocking the TRPV1 channel, which is a member of the TRP family of ion channels. The TRPV1 channel is involved in the transmission of pain signals, as well as the regulation of body temperature and inflammation. By blocking the TRPV1 channel, this compound reduces the transmission of pain signals, which can result in a reduction in pain perception.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in reducing pain perception, this compound has also been shown to have anti-inflammatory properties. This is due to its ability to block the TRPV1 channel, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide is that it is a potent and selective TRPV1 channel antagonist. This makes it a useful tool for investigating the role of the TRPV1 channel in various physiological processes. However, one of the limitations of this compound is that it has relatively poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide. One area of interest is in the development of more potent and selective TRPV1 channel antagonists. This could lead to the development of more effective pain medications with fewer side effects.
Another potential future direction is in the investigation of the role of the TRPV1 channel in other physiological processes. For example, the TRPV1 channel has been implicated in the regulation of body temperature, so there may be potential for the development of new treatments for fever.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It works by blocking the TRPV1 channel, which is involved in the transmission of pain signals and the regulation of inflammation. While there are some limitations to working with this compound, it remains a useful tool for investigating the role of the TRPV1 channel in various physiological processes. There are also a number of potential future directions for research on this compound, including the development of more potent and selective TRPV1 channel antagonists and the investigation of the role of the TRPV1 channel in other physiological processes.

Scientific Research Applications

3-chloro-N-[2-(1-piperidinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of pain. This compound has been shown to be a potent antagonist of the TRPV1 channel, which is involved in the transmission of pain signals. By blocking the TRPV1 channel, this compound has the potential to reduce pain perception.
In addition to pain, this compound has also been investigated for its potential role in the treatment of various other diseases. For example, this compound has been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-chloro-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-13-6-4-5-12(11-13)14(18)16-7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADYKPZFCWZMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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